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Introduction
The leukotriene B4 receptor 2 (BLT2) is a G protein-coupled receptor (GPCR) that has

emerged as a critical player in a multitude of physiological and pathological processes.[1][2]

Initially identified as a low-affinity receptor for the potent inflammatory mediator leukotriene B4

(LTB4), subsequent research has revealed its high-affinity interaction with 12(S)-

hydroxyheptadecatrienoic acid (12-HHT).[3][4] This dual ligand specificity, coupled with its

widespread tissue distribution, positions BLT2 as a key regulator of inflammation, cancer

progression, and wound healing.[5]

This technical guide provides a comprehensive overview of the structural biology of the BLT2

receptor and its interactions. It is designed to equip researchers, scientists, and drug

development professionals with the foundational knowledge and detailed methodologies

required to investigate this important therapeutic target. We will delve into the receptor's

structure, ligand binding characteristics, and downstream signaling pathways, presenting

quantitative data in a clear, tabular format and outlining key experimental protocols.

BLT2 Receptor: Structure and Ligand Recognition
The human BLT2 receptor is encoded by the LTB4R2 gene and exists in two isoforms: a short

form (hSFBLT2) and a long form (hLFBLT2) of 389 amino acids, which has an additional 31

amino acids at the N-terminus. It shares approximately 45% amino acid identity with the high-
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affinity LTB4 receptor, BLT1. While a definitive crystal or cryo-EM structure of BLT2 has yet to

be determined, homology modeling based on the structure of BLT1 has provided valuable

insights into its three-dimensional architecture and ligand binding pocket.

Ligand Binding and Affinity
BLT2 exhibits a promiscuous ligand binding profile. While it binds LTB4 with a lower affinity

than BLT1, it is the high-affinity receptor for 12-HHT. A synthetic agonist, CAY10583, has also

been developed and is widely used in research to probe BLT2 function.

Ligand Receptor
Binding
Affinity (Kd/Ki)

Cell
Type/System

Reference

LTB4 Human BLT2 ~23 nM (Kd) HEK293 cells

LTB4 Human BLT1 ~1.1 nM (Kd) -

LTB4 Human BLT2 20 nM (Kd) HEK cells

AC-1074 Human BLT2 132 nM (Ki)
CHO-BLT2 cell

membranes

Key Residues in Ligand Recognition and Receptor
Activation
Site-directed mutagenesis studies, coupled with computational modeling, have identified

several key amino acid residues within the transmembrane (TM) domains of BLT2 that are

crucial for ligand binding and receptor activation.

Residue Location Role Reference

Tyr271 (6.51) TM6
Key trigger for

receptor activation

Asn275 (6.55) TM6
Weak activation

trigger
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Upon ligand binding, the BLT2 receptor undergoes a conformational change that facilitates its

interaction with and activation of heterotrimeric G proteins. BLT2 primarily couples to Gαi and

Gαq proteins, initiating a cascade of downstream signaling events.

G Protein Coupling and Downstream Effectors
Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP

(cAMP) levels. Conversely, Gαq activation stimulates phospholipase C (PLC), which hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and

diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG

activates protein kinase C (PKC).

A prominent signaling axis involves the production of reactive oxygen species (ROS) through

NADPH oxidases (NOX), which in turn activates the transcription factor nuclear factor-kappa B

(NF-κB). This pathway is implicated in the pro-tumorigenic roles of BLT2.
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This section provides detailed methodologies for key experiments used to study the structural

biology and function of the BLT2 receptor.

Homology Modeling of BLT2
As no experimental structure of BLT2 is available, homology modeling is a crucial technique to

predict its 3D structure.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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